N-(3,4-difluorophenyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(3,4-difluorophenyl)-3-methyl-4-nitrobenzamide is an organic compound characterized by the presence of difluorophenyl and nitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 3,4-difluoroaniline with 3-methyl-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(3,4-difluorophenyl)-3-methyl-4-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(3,4-difluorophenyl)-4-nitrobenzoic acid.
Scientific Research Applications
N-(3,4-difluorophenyl)-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-1-(pyridin-4-yl)methanimine
- 1-(3,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl
- N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide .
Uniqueness
N-(3,4-difluorophenyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both difluorophenyl and nitrobenzamide groups, which confer distinct chemical properties. These properties include enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H10F2N2O3 |
---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C14H10F2N2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-10-3-4-11(15)12(16)7-10/h2-7H,1H3,(H,17,19) |
InChI Key |
GLHLTSHFKQRRLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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